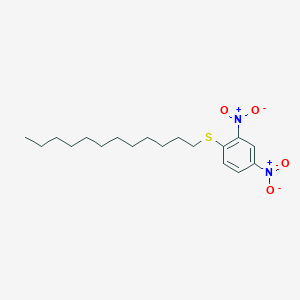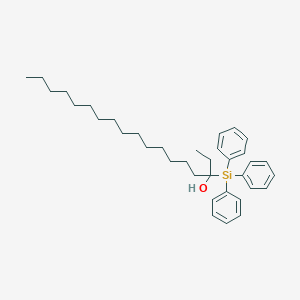
3-(Triphenylsilyl)-3-octadecanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(トリフェニルシリル)-3-オクタデカンオールは、オクタデカンオール骨格にトリフェニルシリル基が結合した有機ケイ素化合物です。
準備方法
合成ルートと反応条件
3-(トリフェニルシリル)-3-オクタデカンオールの合成は、通常、トリフェニルシラノールと適切なオクタデカンオール誘導体の反応を伴います。一般的な方法の1つは、ルイス酸などの触媒の存在下で、オクタデカンオールをトリフェニルシラノールでシリル化することです。反応は通常、無水条件下で行われ、シリル基の加水分解を防ぎます .
工業生産方法
3-(トリフェニルシリル)-3-オクタデカンオールの工業生産には、自動反応器を使用した大規模なシリル化プロセスが含まれる場合があります。高純度試薬と制御された反応条件を使用することで、最終生成物の品質を安定させます。このプロセスには、不純物を除去するための蒸留や再結晶などの精製工程も含まれる場合があります。
化学反応解析
反応の種類
3-(トリフェニルシリル)-3-オクタデカンオールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成することができます。
還元: この化合物は還元されて対応するアルカンを形成することができます。
置換: 適切な条件下では、トリフェニルシリル基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 置換反応には、ハロゲンや有機金属化合物などの試薬が含まれる場合があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化により、アルデヒドまたはケトンが生成される可能性があります。一方、還元により、アルカンが生成される可能性があります。
科学研究への応用
3-(トリフェニルシリル)-3-オクタデカンオールは、いくつかの科学研究に用いられています。
化学: これは、有機合成、特にシリルエーテルや他のケイ素含有化合物の形成における試薬として使用されます。
生物学: この化合物は、ケイ素含有分子が役割を果たす生物系を研究するために使用される可能性があります。
化学反応の分析
Types of Reactions
3-(Triphenylsilyl)-3-octadecanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while reduction may produce an alkane.
科学的研究の応用
3-(Triphenylsilyl)-3-octadecanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other silicon-containing compounds.
Biology: The compound may be used in the study of biological systems where silicon-containing molecules play a role.
Industry: Used in the production of specialty materials, including coatings and adhesives, due to its unique chemical properties
作用機序
3-(トリフェニルシリル)-3-オクタデカンオールの作用機序には、さまざまな分子標的との相互作用が含まれます。トリフェニルシリル基は反応性中間体を安定化させることができ、触媒やその他の化学プロセスに役立ちます。 ヒドロキシル基は水素結合やその他の相互作用に関与することができ、化合物の反応性と溶解性に影響を与えます .
類似化合物との比較
類似化合物
トリフェニルシラノール: 構造は似ていますが、オクタデカンオール骨格がありません。
トリフェニルシラン: トリフェニルシリル基を含みますが、ヒドロキシル官能基がありません。
オクタデカンオール: トリフェニルシリル基のない単純な長鎖アルコールです。
ユニークさ
3-(トリフェニルシリル)-3-オクタデカンオールは、トリフェニルシリル基と長鎖オクタデカンオール骨格の組み合わせによりユニークです。 この組み合わせにより、有機溶媒に対する安定性や溶解性の向上など、独特の化学的特性が得られ、さまざまな用途で価値があります .
特性
分子式 |
C36H52OSi |
|---|---|
分子量 |
528.9 g/mol |
IUPAC名 |
3-triphenylsilyloctadecan-3-ol |
InChI |
InChI=1S/C36H52OSi/c1-3-5-6-7-8-9-10-11-12-13-14-15-25-32-36(37,4-2)38(33-26-19-16-20-27-33,34-28-21-17-22-29-34)35-30-23-18-24-31-35/h16-24,26-31,37H,3-15,25,32H2,1-2H3 |
InChIキー |
JETQITUBPKDAHB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(CC)(O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


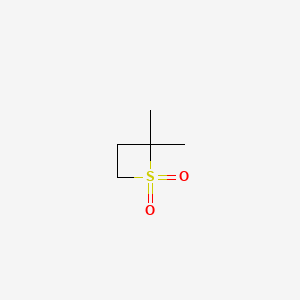

![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)



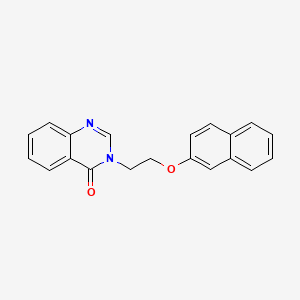
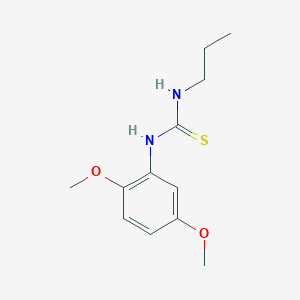
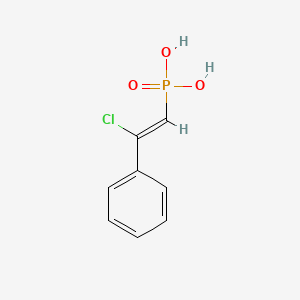
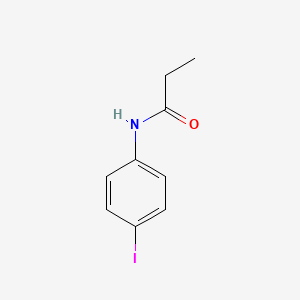
![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)
